REACTION_CXSMILES
|
[C:1](O)(=O)/[CH:2]=[CH:3]/[C:4](O)=O.[CH:9]1[C:22]2[NH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[S:14][C:13]=2[CH:12]=[CH:11][C:10]=1[C:23](=S)[NH2:24].[OH2:26]>C(O)C>[CH2:10]([NH:24][C:23]([C:10]1[CH:11]=[CH:12][C:13]2[S:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:21]([CH:19]([CH3:18])[CH2:20][N:21]3[CH2:4][CH2:3][CH2:2][CH2:1]3)[C:22]=2[CH:9]=1)=[O:26])[CH2:9][CH3:22]
|
Name
|
|
Quantity
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2.7 g
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Type
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reactant
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Smiles
|
C(\C=C\C(=O)O)(=O)O
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Name
|
2-phenothiazinecarbothioamide
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C(C=CC=2SC3=CC=CC=C3NC12)C(N)=S
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for 16 hours at a temperature in the region of 20° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution obtained
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Type
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CONCENTRATION
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Details
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is concentrated to dryness under reduced pressure (300 mm Hg; 4 kPa) at 40° C
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Type
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ADDITION
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Details
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Mercuric acetate (7.3 g) is added to the solution
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Type
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CUSTOM
|
Details
|
obtained
|
Type
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CUSTOM
|
Details
|
The black suspension obtained
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C
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Type
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DISTILLATION
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Details
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distilled water (50 cc)
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Type
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ADDITION
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Details
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treated with sodium hydroxide (d=1.33) to pH 13
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Type
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CUSTOM
|
Details
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The aqueous phase is separated after settling
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (250 cc)
|
Type
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WASH
|
Details
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washed successively with distilled water (2×100 cc) and with a saturated aqueous sodium chloride solution (100 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
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FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Type
|
CUSTOM
|
Details
|
a crude yellow oil (9.2 g) is thereby obtained
|
Type
|
CUSTOM
|
Details
|
This residue is purified by chromatography on a column (height: 22 cm; diameter: 4 cm) of silica gel (0.2-0.063 mm)
|
Type
|
WASH
|
Details
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eluting with a mixture of methylene chloride and methanol (95:5 by volume)
|
Type
|
CONCENTRATION
|
Details
|
the next 1500 cc are concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |